molecular formula C13H22BN3O3 B8130661 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide

Cat. No.: B8130661
M. Wt: 279.15 g/mol
InChI Key: OZBLWZPIJWYTHB-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide is a useful research compound. Its molecular formula is C13H22BN3O3 and its molecular weight is 279.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide is a derivative of pyrazole and dioxaborolane that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxaborolane moiety and a pyrazole ring. Its molecular formula is C13H20B2N2O3C_{13}H_{20}B_{2}N_{2}O_{3}, and it has a molecular weight of approximately 270.09 g/mol. The presence of the boron atom in the dioxaborolane structure enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds containing dioxaborolane structures often exhibit antitumor , anti-inflammatory , and antimicrobial properties. The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to cytotoxic effects against tumor cells.

Anticancer Activity

Several studies have reported on the anticancer effects of pyrazole derivatives. For instance:

  • A derivative similar to the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.1 to 10 µM .
  • In vivo studies demonstrated that related compounds could inhibit tumor growth in xenograft models by inducing apoptosis and reducing cell proliferation markers .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. A study indicated that similar pyrazole derivatives could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Case Studies

StudyCompound EvaluatedFindingsReference
1Pyrazole DerivativeInduced apoptosis in MDA-MB-231 breast cancer cells with an IC50 of 0.126 µM
2Dioxaborolane CompoundExhibited anti-inflammatory activity by inhibiting TNF-alpha production
3Boron-containing PyrazoleShowed significant cytotoxicity against multiple cancer cell lines

Properties

IUPAC Name

N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O3/c1-7-16(6)11(18)17-9-10(8-15-17)14-19-12(2,3)13(4,5)20-14/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBLWZPIJWYTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.